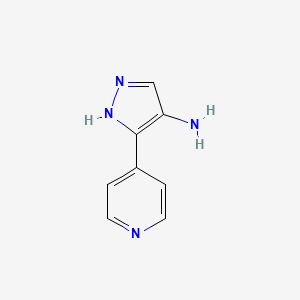

3-(Pyridin-4-yl)-1H-pyrazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-4-yl-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOYVZSUKFJXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Investigating Nucleophilicity and Electrophilicity of Pyrazol-4-amine Centers

The pyrazole (B372694) ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a nuanced electronic character. imperial.ac.uk The presence of both a pyridine-like nitrogen (sp2 hybridized, with its lone pair in the plane of the ring) and a pyrrole-like nitrogen (contributing its lone pair to the aromatic π-system) results in an uneven distribution of electron density. imperial.ac.uk In the pyrazole core, the C4 position is generally electron-rich, while the C3 and C5 positions are electron-deficient. imperial.ac.uk This inherent polarity influences the molecule's reactivity, making the C4 position susceptible to electrophilic attack and the C3/C5 positions targets for nucleophiles.

The amino group at the C4 position of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine significantly enhances the nucleophilicity of the pyrazole ring. The general trend for the nucleophilicity of amines follows the order: ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com This trend is correlated with their basicity (pKaH). masterorganicchemistry.com For instance, the nucleophilicity parameter for ammonia in water is 9.5, while for ethylamine (B1201723) it is 12.9, and for diethylamine (B46881) it is 14.7, indicating a substantial increase in nucleophilicity with increased substitution. masterorganicchemistry.com However, bulky amines can be less nucleophilic than expected due to steric hindrance. masterorganicchemistry.com

The reactivity of aminopyrazoles is complex, with the potential for reactions to occur at either the exocyclic amino group or the endocyclic nitrogen atoms. kfas.org.kw The relative nucleophilicity of these sites is not always clear-cut and can be influenced by various factors beyond simple basicity or sterics. kfas.org.kw Theoretical studies on the reactivity of pyrazaboles with amines have shown that the reaction mechanism can proceed through either an SN1 or SN2 pathway, with the SN2 mechanism being more favorable. cdnsciencepub.com

The electrophilicity of the pyrazole core is also a key factor in its reactivity. Most Michael acceptors, which are electrophilic, have an electrophilicity parameter (E) in the range of -15 to -20. youtube.com To achieve a favorable reaction rate, the nucleophile should have a corresponding nucleophilicity parameter (N) of around 15. youtube.com The electrophilicity of a molecule can be influenced by steric bulk on the alpha or beta carbons, which can retard the rate of nucleophilic addition. youtube.com

Regioselectivity in Functionalization and Cyclization Reactions Involving Pyrazol-4-amines

The regioselectivity of reactions involving aminopyrazoles is a critical aspect of their synthetic utility. The presence of multiple reactive sites often leads to the formation of isomeric products, and controlling the regiochemical outcome is paramount for the synthesis of desired compounds.

In cyclization reactions, the regioselectivity is often dependent on the reaction conditions, which can favor either 1,2- or 1,4-addition pathways followed by ring closure. researchgate.net For example, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and a non-symmetrical 1,3-dicarbonyl compound can yield two different regioisomers. The ratio of these products is determined by the relative electrophilicity of the two carbonyl groups. mdpi.com If the electrophilicities are similar, a nearly 1:1 mixture is expected, but significant differences can lead to high regioselectivity. mdpi.com

Three-component reactions involving an aldehyde, a carbonyl compound, and an aminopyrazole have been shown to proceed with high yields and without significant regioselectivity issues. mdpi.com The proposed mechanism involves the initial formation of a 1,3-CCC-biselectrophile through a condensation reaction, which then reacts with the aminopyrazole. mdpi.com

The synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported to be highly regioselective. rsc.org DFT calculations and 2D NMR techniques confirmed the formation of the 3,4-diaryl product as the most stable isomer with the lowest activation energy. rsc.org

The iodination of 1-aryl-3-CF3-1H-pyrazoles demonstrates how different reaction conditions can lead to distinct regioisomers. nih.gov Treatment with n-butyllithium followed by iodine results in exclusive formation of the 5-iodo derivative, while ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with iodine yields the 4-iodo isomer with high regioselectivity. nih.gov

Catalytic Reactivity of Pyridinylpyrazole Complexes

Pyridinylpyrazole ligands, due to their unique electronic and steric properties, form complexes with transition metals that exhibit remarkable catalytic activity in a variety of organic transformations.

Palladium-Catalyzed Transformations (e.g., Cyclopropanation)

Palladium complexes containing pyridinylpyrazole ligands have proven to be effective catalysts for cyclopropanation reactions. acs.org The formation of cyclopropanes from allylic acetates and ketene (B1206846) silyl (B83357) acetals is believed to proceed through a regioselective nucleophilic attack on the central carbon of an η3-allylpalladium intermediate, followed by reductive elimination from a palladacyclobutane species. acs.org The nature of the ligand is crucial; while phosphine (B1218219) ligands often lead to allylated products, non-phosphine ligands like pyridinylpyrazoles favor the formation of cyclopropanes. acs.org

The catalytic activity of palladium complexes can be significantly influenced by the substituents on the pyridine (B92270) ring of the ligand. nih.gov In the α-arylation of ketones, palladium(II) complexes with chelating pyridinium (B92312) amidate (PYA) ligands featuring a pyrazole donor have shown high activity and selectivity. nih.gov An electron-donating and sterically demanding isopropyl-pyrazole chelating PYA ligand resulted in a remarkably stable and highly active catalyst. nih.gov

Bifunctional Reactivity of Protic Pyrazole Complexes

Protic pyrazoles, which possess an N-unsubstituted pyrazole ring, are versatile ligands in homogeneous catalysis due to their proton-responsive nature. mdpi.comnih.gov The NH group of the pyrazole ligand can participate in metal-ligand cooperation, enabling bifunctional catalysis. rsc.orgrsc.org This cooperation involves the transfer of a nucleophilic group to a substrate and the activation of various pronucleophiles. rsc.org

Protic pyrazole complexes are expected to undergo hydrogenation and transfer hydrogenation reactions through metal-ligand bifunctional cooperation. rsc.org For instance, the dehydrochlorination of a protic pyrazole complex can lead to a pyrazolato-bridged dinuclear complex in a reversible manner. rsc.org Pincer-type bis(pyrazolyl)pyridine complexes have been shown to catalyze the hydrogenation and transfer hydrogenation of acetophenone (B1666503). rsc.org

C-H Functionalization Strategies for Pyrazole and Pyridine Rings

Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized pyrazoles and pyridines, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org

The C-H functionalization of pyridines can be challenging due to the relatively low reactivity and high Lewis basicity of the pyridine ring. nih.gov However, various catalytic methods have been developed for the C-H arylation of pyridines, with regioselectivity often directed to the C2-position. nih.gov A catalytic protocol for the highly selective C-H arylation of pyridines at the 3- and 4-positions has also been reported, complementing existing methods. nih.gov

Iridium-Catalyzed C-H Borylation of Aminopyrazoles

Iridium-catalyzed C-H borylation has become a preferred method for the synthesis of aromatic organoboron compounds due to its high efficiency and broad substrate scope. researchgate.netumich.edu The regioselectivity of this reaction is primarily governed by steric effects, but electronic effects also play a role. researchgate.net

The borylation of heteroarenes, including pyrazoles, can be challenging to predict and rationalize due to the influence of the heteroatom(s) on reactivity and regioselectivity. umich.edu However, iridium-catalyzed C-H borylation has been successfully applied to the functionalization of aminopyrazoles. For example, the iridium-catalyzed C(sp3)-H borylation of aminocyclopropanes using simple imides as weakly coordinating directing groups has been reported. nih.gov This method provides access to a wide range of chiral aminocyclopropyl boronates with high enantioselectivities. nih.gov

Other Transition Metal-Mediated C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds in heterocyclic compounds represents a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org For this compound, C-H activation can theoretically occur on both the pyrazole and pyridine rings. The regioselectivity of such reactions is dictated by the directing-group ability of the substituents, the electronic properties of the rings, and the specific transition metal catalyst employed.

The aminopyrazole moiety is a versatile scaffold in medicinal chemistry and can act as a directing group in C-H functionalization reactions. mdpi.comresearchgate.net The pyrazole ring itself contains multiple C-H bonds that can be targeted. The pyridine ring also presents sites for C-H activation, though its nitrogen atom can sometimes act as a coordinating inhibitor for certain catalytic systems. For instance, the presence of an unhindered pyridine ring has been shown to be detrimental to some iridium-catalyzed C-H amination reactions, although steric hindrance around the nitrogen can restore catalytic activity. acs.org

Various transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir), are known to catalyze the C-H functionalization of pyrazoles. rsc.org These reactions can lead to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The amino group at the C4 position and the pyrazole N1-H can act as directing groups, guiding the metal catalyst to specific C-H bonds, typically at the C5 position of the pyrazole ring.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization on Pyrazole Scaffolds

| Catalyst System | Functionalization Type | Regioselectivity | Comments |

| Pd(OAc)₂ / Ligand | Arylation, Alkenylation | C5-position | The N1 of the pyrazole often directs the functionalization. |

| [CpRhCl₂]₂ / AgSbF₆ | Annulation | C5-position | Used for the synthesis of fused heterocyclic systems. |

| [Ru(p-cymene)Cl₂]₂ | Acylation, Alkylation | C5-position | Often requires a directing group for high selectivity. |

| [CpIrCl₂]₂ | Borylation, Amination | C5 or C3-position | Selectivity can be influenced by ligands and directing groups. acs.org |

Note: This table presents general reactivity for pyrazole scaffolds, which is indicative of the potential pathways for this compound.

For this compound, the interplay between the directing amino group and the potentially coordinating pyridine nitrogen presents a complex challenge for achieving high regioselectivity. The outcome of a specific C-H activation reaction would depend heavily on the chosen catalyst, ligands, and reaction conditions, which could be tuned to favor functionalization on either the pyrazole or the pyridine ring.

Oxidation and Reduction Pathways of Pyridinyl-Aminopyrazole Systems

The redox chemistry of pyridinyl-aminopyrazole systems like this compound is complex, involving multiple potential sites for oxidation and reduction across the molecule. These include the pyrazole ring, the amino substituent, and the pyridine ring.

Oxidation:

The oxidation of aminopyrazoles can proceed through several pathways. A common and well-studied reaction is the oxidative N-N coupling of the amino groups of two molecules to form azo compounds (azopyrazoles). nih.gov This transformation can be achieved using various chemical oxidants or, more efficiently, through electrochemical methods. nih.gov The electrochemical approach often involves mediators like nickel hydroxide (B78521) (NiO(OH)) and can be performed under mild conditions, offering high selectivity. nih.gov

Another potential oxidative pathway involves the pyrazole ring itself. For instance, rat liver microsomes containing the enzyme cytochrome P-450 IIE1 have been shown to oxidize the parent pyrazole to 4-hydroxypyrazole. nih.gov This suggests that enzymatic or chemical oxidation of this compound could potentially lead to hydroxylation on the pyrazole ring, although the existing amino group at the C4-position would likely influence the site of oxidation.

The pyridine ring offers a further site for oxidation, specifically at the nitrogen atom, to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids and can significantly alter the electronic properties and reactivity of the pyridine ring.

Reduction:

Reduction pathways for this system are less commonly explored in the literature but can be inferred from the chemistry of its constituent rings. The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., using H₂ gas with catalysts like Pd, Pt, or Ni). This reaction, however, requires forcing conditions and may also affect other parts of the molecule.

Electrochemical reduction of the pyridine ring is also possible. The pyrazole ring is generally more resistant to reduction than pyridine due to its higher aromaticity and electron-rich nature. The nitro group, if present as a substituent, is readily reduced to an amino group, a common synthetic step in the preparation of aminopyrazoles. researchgate.net

Table 2: Potential Redox Products of this compound

| Reaction Type | Reagent/Condition | Potential Product | Affected Moiety |

| Oxidation | Electrochemical (e.g., NiO(OH) anode) | Azo-dimer | Amino Group |

| Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide derivative | Pyridine Nitrogen |

| Oxidation | Cytochrome P-450 or other strong oxidants | Hydroxylated pyrazole derivative | Pyrazole Ring |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperidine derivative | Pyridine Ring |

The specific pathway followed during an oxidation or reduction reaction will be highly dependent on the reagents, catalysts, and reaction conditions employed, allowing for selective functionalization if controlled carefully.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of pyridinyl-aminopyrazole systems.

The electronic character of a molecule is defined by the arrangement of its electrons, which can be analyzed through concepts like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap generally suggests that the molecule is more chemically reactive and can facilitate internal charge transfer. schrodinger.comnih.gov For conjugated systems, such as those containing pyrazole (B372694) and pyridine (B92270) rings, the HOMO-LUMO gap for π-π* transitions is typically smaller than in their non-conjugated counterparts. libretexts.org

DFT calculations on related heterocyclic structures have demonstrated that these molecules possess a relatively small HOMO-LUMO energy gap, which indicates a high potential for chemical reactivity and electron delocalization. nih.govjcsp.org.pk For instance, studies on similar aminopyrazole derivatives show that the specific arrangement of substituents significantly influences the HOMO and LUMO energy levels. researchgate.net The energy of this gap can be calculated using DFT methods and can also be experimentally measured via UV-Vis spectroscopy, as the lowest energy electronic excitation often corresponds to the HOMO-LUMO transition. schrodinger.com

Table 1: Representative DFT-Calculated HOMO-LUMO Gaps in Related Heterocyclic Systems

| Compound Family | Method | Calculated HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|

| N-phenyl-pyrazolo[3,4-d]pyrimidine derivative | B3LYP/6-31G** | Small (not specified) | High chemical reactivity nih.gov |

| Pyrazole-carboxamide derivatives | B3LYP/6-31G* | ~3.9 - 4.9 | Varied electron delocalization jcsp.org.pk |

This table presents data for structurally related compounds to illustrate the application of computational analysis, not for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine itself.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. In aminopyrazoles, the nitrogen atoms of the pyrazole and pyridine rings, along with the amino group, represent areas of distinct electronic character. nih.govmasterorganicchemistry.com

Quantum chemical methods are widely used to predict various spectroscopic properties, providing valuable data for structural confirmation and analysis.

NMR Spectra: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov For related aminopyrazole systems, various DFT functionals like B3LYP and M06-2X have been employed to optimize geometries and then predict NMR spectra using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions is often dependent on the choice of the functional and basis set. nih.gov

Electronic Absorption Spectra: Time-dependent DFT (TDDFT) is a powerful method for simulating electronic absorption spectra (UV-Vis). jcsp.org.pk For a novel quinolinone derivative featuring a 5-amino-1-phenyl-1H-pyrazol-4-yl moiety, TDDFT calculations using the CAM-B3LYP functional were shown to be in robust agreement with experimental spectra, accurately predicting absorption bands. researchgate.net

NEXAFS Spectra: Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a tool for probing the unoccupied electronic states of a molecule. While experimental NEXAFS is often performed at synchrotrons, computational simulations can predict these spectra. mdpi.com These simulations provide insight into the molecular orbitals and the orientation of molecules on surfaces.

DFT calculations are crucial for assessing the stability and predicting the reactivity of complex heterocyclic systems. A key aspect of aminopyrazoles is their potential for tautomerism, where protons can migrate between nitrogen atoms. mdpi.com

Computational studies on related 4-cyano-3(5)-aminopyrazoles have shown that the 3-amino tautomer is the more energetically favorable form for the free molecules and the exclusive form in the solid state. researchgate.net Similarly, for the parent 1H-pyrazolo[3,4-b]pyridine system, AM1 calculations indicated that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer. mdpi.com These theoretical findings are essential for understanding the intrinsic stability and likely isomeric forms of this compound.

Reactivity can also be inferred from the calculated HOMO-LUMO gap. A smaller energy gap, as is common in these systems, suggests that the molecule can be more easily oxidized or reduced, pointing to higher reactivity. nih.gov

Molecular Dynamics and Conformational Analysis of Heterocyclic Scaffolds

The three-dimensional structure and conformational flexibility of pyridinyl-aminopyrazole systems are critical to their function. While molecular dynamics (MD) simulations offer a way to explore conformational space over time, X-ray crystallography provides precise, albeit static, structural data that can serve as a benchmark for computational models.

Crystal structure analyses of compounds closely related to this compound reveal important details about their solid-state conformation. Specifically, the dihedral angles between the pyrazole ring and its adjacent aromatic substituents are key conformational descriptors.

Table 2: Dihedral Angles in Substituted 3-(Pyridin-4-yl)-1H-pyrazol-5-amine (B1319085) Derivatives

| Compound | Rings Compared | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(4-cyanophenyl)-1H-pyrazol-5-amine | Pyrazole – Pyridine | 40.0 | nih.gov |

| 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(4-cyanophenyl)-1H-pyrazol-5-amine | Pyrazole – 4-Fluorophenyl | 38.0 | nih.gov |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole – Pyridine | 25.6 | nih.gov |

This table shows experimental data from X-ray crystallography for related compounds, which serves as a basis for validating computational conformational analysis.

Molecular dynamics simulations would build upon this static picture, allowing researchers to model the flexibility of the pyridinyl-aminopyrazole scaffold, the rotation around the single bonds connecting the rings, and the interactions with solvent molecules in a dynamic environment.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For the synthesis of complex heterocyclic systems like pyridinyl-aminopyrazoles, theoretical calculations can map out reaction pathways, identify intermediates, and characterize transition states.

For instance, the synthesis of related pyrazolo[3,4-b]pyridine cores can be achieved through methods like the Gould-Jacobs reaction, starting from a 3-aminopyrazole (B16455) derivative. mdpi.com The proposed mechanism involves the initial reaction of the amino group, subsequent cyclization, and final aromatization. mdpi.com Computational modeling can be used to calculate the energetics of each step in such a proposed mechanism, providing theoretical support for its viability over alternative pathways.

A critical aspect of mechanistic investigation is the characterization of the transition state (TS)—the highest energy point along a reaction coordinate. Locating the TS is essential for calculating the activation energy of a reaction, which determines its rate.

Using quantum chemical methods like DFT, scientists can perform transition state searches to identify the geometry of the TS. A key feature of a computationally verified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate from reactant to product. Although specific transition state analyses for the synthesis or reactions of this compound are not detailed in the provided search results, this technique is a standard and essential component of computational mechanistic studies for heterocyclic chemistry.

Energy Barrier Determination

The determination of energy barriers through computational methods is fundamental to understanding a molecule's dynamic behavior, such as conformational changes and reaction pathways. For this compound, key energy barriers include those for rotation around the single bond connecting the pyridine and pyrazole rings, and for the proton transfer involved in tautomerization.

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively used to calculate these energy profiles. kashanu.ac.irnih.govnih.gov By performing relaxed potential energy scans, where a specific dihedral angle is systematically varied, the energy barrier to rotation can be determined. nih.gov This barrier reveals the energetic cost of moving from a stable, planar conformation to a twisted, transition state geometry. Factors influencing this barrier include steric hindrance between the rings and the electronic effects of substituents. nih.govmdpi.com

Another critical energetic parameter is the barrier to proton transfer during the annular tautomerism of the pyrazole ring. researchgate.netrsc.orgrsc.org This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. DFT calculations can model the transition state of this transfer, providing the activation energy required. kashanu.ac.irnih.gov The solvent environment can significantly influence these barriers, and calculations can be performed in both the gas phase and in various solvents to simulate real-world conditions. kashanu.ac.irrsc.org Such computational studies have shown that for similar heterocyclic systems, the energy barrier for proton transfer is a key determinant of the dominant tautomeric form. rsc.orgrsc.org

| Parameter | Computational Method | Description | Typical Calculated Value (Conceptual) |

|---|---|---|---|

| Rotational Barrier (Py-Pz bond) | DFT (B3LYP/6-311+G(d,p)) | Energy difference between planar and perpendicular conformations. | 15-30 kJ/mol |

| Tautomerization Barrier (N1-H to N2-H) | DFT with PCM (solvent) | Energy of the transition state for intramolecular proton transfer. | 40-80 kJ/mol |

| Conformer Energy Difference | DFT (B3LYP/6-311+G(d,p)) | Relative energy of the most stable tautomer/rotamer. | 0-10 kJ/mol |

Theoretical Studies of Substituent Effects on Reactivity and Chemical Properties of Nitrogen Heterocycles

The chemical properties and reactivity of nitrogen heterocycles are profoundly influenced by the nature and position of substituents on the ring. researchgate.netopenmedicinalchemistryjournal.com In this compound, the pyrazole core is functionalized with a pyridin-4-yl group at the C3 position and an amino group at the C4 position. The pyridin-4-yl group generally acts as an electron-withdrawing substituent due to the electronegativity of the nitrogen atom in the pyridine ring. msu.edu Conversely, the amino (-NH2) group is a strong electron-donating group through resonance.

Substituents also modulate the acidity and basicity of the molecule. The N-H protons of pyrazoles are acidic, and this acidity increases with the number of nitrogen atoms in the ring. nih.gov The presence of the electron-donating amino group may slightly decrease the acidity of the pyrazole N-H, while the electron-withdrawing pyridinyl group would be expected to increase it. The pyridine ring itself has a basic nitrogen atom, and its basicity is modulated by substituents; electron-donating groups increase basicity while electron-withdrawing groups decrease it. msu.edu Computational models can predict these properties by calculating parameters like deprotonation enthalpies and proton affinities. nih.govnih.gov

| Substituent Type | Example | Effect on Ring Electron Density | Effect on Reactivity toward Electrophiles | Effect on N-H Acidity |

|---|---|---|---|---|

| Electron-Donating (Resonance) | -NH2, -OH | Increases | Activates | Decreases |

| Electron-Withdrawing (Inductive/Resonance) | -NO2, -CN, Pyridinyl | Decreases | Deactivates | Increases |

Predictive Modeling for Novel Pyridinyl-Aminopyrazole Architectures

The this compound scaffold represents a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com The pyrazole scaffold is a key component in numerous approved kinase inhibitors. mdpi.comj-morphology.comrsc.org Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in designing novel architectures based on this scaffold for therapeutic applications. nih.govnih.govnih.gov

The process often begins by identifying a biological target, such as a protein kinase, which is implicated in a disease like cancer. nih.govnih.gov Molecular docking simulations are then used to predict how the parent compound or its analogs bind to the active site of the target protein. nih.govresearchgate.net These simulations provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov For instance, docking studies on similar pyrazole-based inhibitors have identified crucial hydrogen bond interactions with hinge region residues in kinase domains. nih.gov

Based on an initial set of synthesized and tested compounds, a QSAR model can be developed. nih.govijsdr.orgresearchgate.net QSAR models are mathematical equations that correlate variations in the chemical structures of compounds with their biological activity. ijsdr.orgmdpi.com These models help identify which molecular properties (descriptors) are most important for activity, guiding the design of new molecules with enhanced potency or selectivity. nih.govmdpi.com Using these validated models, new derivatives can be designed in silico by adding or modifying functional groups to optimize the desired properties before undertaking their actual synthesis. nih.govnih.gov This computational approach, often part of a cycle of design, synthesis, and testing, significantly accelerates the discovery of novel compounds with therapeutic potential. mdpi.commdpi.com

| Step | Technique | Purpose | Reference Example |

|---|---|---|---|

| 1. Target Identification | Bioinformatics/Literature Review | Identify a relevant biological target (e.g., a protein kinase). | JAKs, PLK1, BTK nih.govnih.govresearchgate.net |

| 2. Lead Compound Docking | Molecular Docking | Predict the binding mode of the lead compound in the target's active site. | Docking of aminopyrazole analogs into PLK1 active site. nih.gov |

| 3. Analog Synthesis & Testing | Synthetic Chemistry & Bioassays | Create and test a series of analogs to generate activity data. | Synthesis and in vitro kinase inhibition assays. nih.gov |

| 4. QSAR Model Development | 2D/3D-QSAR | Build a statistical model relating structure to activity. | CoMFA and CoMSIA models for pyrazole derivatives. nih.gov |

| 5. Design of New Compounds | In Silico Design | Use docking and QSAR models to design novel compounds with predicted high activity. | Design of new inhibitors based on contour map analysis. nih.govnih.gov |

| 6. Synthesis and Validation | Synthetic Chemistry & Bioassays | Synthesize and test the newly designed compounds to validate the model's predictions. | Confirmation of predicted high potency for new molecules. nih.govnih.gov |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 3-(Pyridin-4-yl)-1H-pyrazol-4-amine in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

High-Resolution 1H, 13C, and 15N NMR for Structural Elucidation

High-resolution 1H, 13C, and 15N NMR are fundamental in confirming the molecular structure of pyrazole (B372694) derivatives. nih.gov For pyrazole compounds, 1H NMR spectra are instrumental in identifying the chemical shifts of protons, which can be influenced by the electronic environment and the presence of neighboring functional groups. For instance, in related pyrazole structures, the protons on the pyrazole and pyridine (B92270) rings exhibit characteristic signals. rsc.org

13C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and pyridine rings, as well as any substituent groups, can be definitively assigned. nih.govrsc.org

While less common, 15N NMR can be particularly informative for nitrogen-containing heterocycles like this compound. It directly probes the nitrogen atoms, offering insights into their hybridization and electronic state within the pyrazole and pyridine rings. For example, in similar pyrazolo[1,5-a]pyrimidines, 1H-15N HMBC measurements have been crucial for assigning the correct isomeric structures by revealing the chemical shifts of different nitrogen atoms in the heterocyclic system. mdpi.com

Table 1: Predicted NMR Data for Related Pyrazole Derivatives

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| 1H | Aromatic protons typically appear between 7.0 and 9.0 ppm. The NH and NH2 protons can show broad signals at varying chemical shifts depending on the solvent and concentration. | The exact shifts for this compound would require experimental determination. |

| 13C | Aromatic carbons generally resonate between 110 and 160 ppm. | The specific chemical shifts are sensitive to the substituents on the rings. |

| 15N | The nitrogen atoms in the pyrazole and pyridine rings would have distinct chemical shifts reflecting their local electronic environments. | 15N NMR is a powerful tool for distinguishing between different nitrogen atoms in the molecule. |

This table is illustrative and based on general knowledge of similar compounds. Actual experimental values are required for precise characterization.

Diffusion NMR for Solution State Analysis

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). For this compound, MS is used to confirm its molecular mass and to study its fragmentation patterns, which can help in structural elucidation. researchgate.net

The predicted monoisotopic mass for the related compound 3-(pyridin-4-yl)-1h-pyrazol-5-amine (B1319085) is 160.07489 Da. uni.lu Mass spectrometry would be expected to show a molecular ion peak corresponding to this mass. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts of this related compound. For example, the [M+H]+ adduct is predicted to have a CCS of 131.4 Ų. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For pyrazole derivatives, fragmentation often involves the cleavage of the pyrazole ring and the loss of small neutral molecules. researchgate.net Analysis of these fragments helps to confirm the connectivity of the pyridine and pyrazole rings.

Table 2: Predicted Mass Spectrometry Data for a Related Isomer

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 161.08217 | 131.4 |

| [M+Na]+ | 183.06411 | 140.3 |

| [M-H]- | 159.06761 | 132.9 |

Data is for the related isomer 3-(pyridin-4-yl)-1h-pyrazol-5-amine. uni.lu

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transition Characterization

Infrared (IR) and UV-Visible spectroscopy are used to identify functional groups and characterize the electronic properties of molecules.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in this compound. researchgate.net The presence of an amine group would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org The C=N and C=C stretching vibrations of the pyrazole and pyridine rings would be observed in the fingerprint region of the spectrum, typically between 1400 and 1650 cm⁻¹. amazonaws.comresearchgate.net The C-N stretching vibrations would also be present. orgchemboulder.com

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, these transitions are typically π to π* transitions. The position and intensity of the absorption bands are characteristic of the chromophore and can be influenced by the solvent and substituents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For a related compound, 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, X-ray crystallography revealed that the pyrazole ring forms dihedral angles of 38.0 (1)°, 40.0 (1)°, and 28.5 (1)° with the attached 4-fluorophenyl, pyridine, and benzonitrile (B105546) rings, respectively. nih.gov The crystal packing of this molecule is characterized by N-H···N hydrogen bonds, which create a two-dimensional network. nih.gov Similarly, in another related structure, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring forms dihedral angles of 59.3 (2)°, 25.6 (2)°, and 46.0 (2)° with the 4-fluorophenyl, pyridine, and nitrophenyl rings, respectively. nih.gov The crystal packing in this case also involves intermolecular hydrogen bonds. nih.gov

These examples demonstrate that X-ray crystallography would provide invaluable data on the precise geometry and intermolecular interactions of this compound in the solid state, revealing the planarity of the ring systems and the nature of any hydrogen bonding networks.

Table 3: Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 10.5189 (5) |

| b (Å) | 8.1339 (3) |

| c (Å) | 20.0009 (13) |

| V (ų) | 1711.27 (15) |

| Z | 4 |

Data for 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. nih.gov

Advanced Spectroscopic Techniques for Electronic and Core-Level Analysis (e.g., NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the electronic structure of molecules by exciting core-level electrons to unoccupied orbitals. This technique is particularly sensitive to the chemical environment and bonding of specific elements.

While no specific NEXAFS data for this compound was found in the search results, this technique could provide detailed information about the unoccupied molecular orbitals and the orientation of the molecule on a surface. By analyzing the angular dependence of the NEXAFS spectra, the orientation of the pyrazole and pyridine rings with respect to a substrate could be determined. This would be particularly relevant for applications in materials science and electronics.

Derivatives and Structure Activity Relationship Studies Sar in a Chemical Context

Synthesis and Characterization of Substituted 3-(Pyridin-4-yl)-1H-pyrazol-4-amine Derivatives

The synthesis of derivatives based on the pyridinyl-aminopyrazole core often involves modification of the pyrazole (B372694) or pyridine (B92270) rings, or substitution at the exocyclic amino group. A common strategy for creating functionalized derivatives is through coupling reactions. For instance, a series of novel sulfonamide derivatives have been synthesized from a related bromo-substituted pyrazolopyridine precursor. researchgate.net This process typically involves a copper-catalyzed coupling reaction between the halogenated pyrazole core and various sulfonamides, yielding polyfunctionalized products in moderate to good yields. researchgate.net

Another approach involves the direct functionalization of the pyrazole ring. The Vilsmeier-Haack reaction on acetophenone (B1666503) phenylhydrazones, for example, can produce pyrazole-4-carbaldehydes. umich.edu These aldehyde intermediates are versatile and can be further reacted with amines to form Schiff bases or undergo condensation reactions to yield more complex derivatives. umich.edu

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: This technique helps in identifying the presence of specific functional groups, such as N-H (amine), C=O (carbonyl), and S=O (sulfonamide) bonds. researchgate.netumsha.ac.ir

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its elemental composition. researchgate.net

Elemental Analysis: Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against theoretical values. researchgate.net

A summary of representative synthetic methods for pyrazole derivatives is presented below.

| Product Type | Starting Materials | Reaction Type | Key Features |

| Sulfonamide Derivatives | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, Sulfonamides | Copper-Catalyzed Coupling | Creates polyfunctionalized molecules in good yields. researchgate.net |

| Pyrazole-4-carbaldehydes | Acetophenone Phenylhydrazones | Vilsmeier-Haack Reaction | Produces versatile aldehyde intermediates for further derivatization. umich.edu |

| Schiff Bases | Pyrazole-4-carbaldehydes, Amines | Condensation | Forms imine linkage for building larger molecular architectures. umich.edu |

Exploration of Heterocyclic Annulation Products from Pyrazol-4-amines

The amino group at the 4-position of the pyrazole ring is a key functional handle for constructing fused heterocyclic systems through annulation (ring-forming) reactions. This approach leads to the synthesis of various bicyclic and polycyclic scaffolds with diverse chemical and biological properties.

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles synthesized from aminopyrazole precursors. nih.gov The most common synthetic route involves the cyclocondensation reaction of a 3-amino- or 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound. nih.govmdpi.com

Key synthetic strategies include:

Three-Component Reactions: Microwave-assisted, one-pot reactions of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds provide an efficient route to pyrazolo[1,5-a]pyrimidines, often with high yields and purity. nih.gov

Cyclization with β-Dicarbonyls: The reaction of 3-substituted-5-aminopyrazoles with cyclic β-dicarbonyl compounds, like 2-acetylcyclopentanone, results in the regioselective formation of fused systems such as cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods, leading to cleaner reactions and improved efficiency. nih.gov

These methods offer a versatile approach to building the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold with precise control over its structure and functionality. nih.govnih.gov

Beyond pyrimidines, aminopyrazoles can be used to construct other fused systems like pyranopyrazoles. Specifically, pyrano[2,3-c]pyrazoles are often synthesized via multi-component reactions. A typical reaction involves the condensation of a pyrazolone (B3327878) (such as 3-methyl-1H-pyrazol-5(4H)-one), an aldehyde, and malononitrile. nih.gov

These reactions are often catalyzed and can be performed under various conditions:

Catalysts: Heterogeneous catalysts like magnetic Fe₃O₄ nanoparticles or CuFe₂O₄ nanoparticles have been employed, often in green solvents like water, allowing for easy catalyst recovery and reuse. nih.gov

Reaction Conditions: Methods range from conventional reflux in ethanol (B145695) with a base like piperidine (B6355638) to more rapid microwave-assisted procedures. nih.gov The choice of conditions can influence reaction time and yield. nih.gov

The synthesis of pyranopyrazoles highlights the utility of pyrazole building blocks in creating a wide range of fused heterocyclic structures through domino reactions. nih.gov

Modulating Reactivity and Selectivity through Structural Variation

The reactivity of the pyrazol-4-amine core and the regioselectivity of subsequent annulation reactions can be finely tuned by altering the substitution pattern on the heterocyclic rings.

When constructing fused systems like 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and non-symmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible. mdpi.com The outcome of the reaction is dictated by the relative electrophilicity of the two carbonyl groups in the dicarbonyl reactant. mdpi.com For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group adjacent to the highly electron-withdrawing trifluoromethyl (CF₃) group is significantly more electrophilic. mdpi.com This directs the initial attack of the pyrazole ring nitrogen to this site, leading to a specific regioisomer where the CF₃ group is positioned at the 4-position of the final pyrazolo[3,4-b]pyridine product. mdpi.com

Similarly, in the Gould-Jacobs reaction to form 4-chloro-1H-pyrazolo[3,4-b]pyridines, the reaction of a 3-aminopyrazole (B16455) with diethyl 2-(ethoxymethylene)malonate proceeds with high selectivity. nih.gov The exocyclic amino group of the pyrazole first attacks the enol ether, followed by an intramolecular cyclization and subsequent reaction with POCl₃ to yield the chlorinated product. nih.gov

These examples demonstrate that by strategically placing electron-withdrawing or electron-donating groups on the reactants, chemists can control the reaction pathways to achieve high regioselectivity and synthesize the desired isomer. mdpi.com

Designing Analogues for Specific Chemical Interactions

The pyridinyl-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for developing ligands for multiple biological targets. The design of analogues often involves computational methods, such as molecular docking, to predict how a molecule will bind to the active site of a target protein.

For example, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as potential antitumor agents targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Molecular docking studies of these compounds into the ATP-binding site of EGFR revealed that key hydrogen bonding interactions with the amino acid residue Met793 could be achieved through either the N(1) of the pyrimidine (B1678525) ring or the N(2) of the pyrazole ring. nih.gov This rational design led to the identification of compounds with significant inhibitory activity. nih.gov

In another study, N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov Docking studies helped to visualize the key interactions within the ATP binding site of the kinase, guiding the synthesis of derivatives with improved selectivity and potency. nih.gov These efforts show how structural variations on the pyrazole core are used to optimize interactions with specific biological targets.

| Target | Scaffold | Key Design Feature | Result |

| EGFR Tyrosine Kinase | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Substitution at the 4-position to enhance binding. | Identified potent inhibitors with H-bonds to Met793. nih.gov |

| Casein Kinase 1δ/ε (CK1δ/ε) | N-(1H-Pyrazol-3-yl)quinazolin-4-amine | Quinazoline fusion to pyrazole-amine. | Developed selective inhibitors with key interactions in the ATP binding site. nih.gov |

Ligand Design and Coordination Chemistry of Pyridinyl-Aminopyrazole Scaffolds

The nitrogen atoms in both the pyridine and pyrazole rings of the this compound scaffold make it an excellent candidate for use as a ligand in coordination chemistry. These N-donor sites can coordinate with metal ions to form a wide variety of metal complexes and coordination polymers. nih.govresearchgate.net

Structurally related bis(pyrazolyl)pyridine (bpp) ligands are well-studied for their ability to form stable complexes with transition metals. nih.gov The design of these ligands can be modified to tune the properties of the resulting metal complex. For example, introducing substituents on the pyrazole or pyridine rings can alter the ligand's steric and electronic properties, which in turn influences the geometry, stability, and reactivity of the metal complex. researchgate.net

Protic (N-unsubstituted) pyrazoles are particularly interesting as ligands because their proton-responsive nature can be exploited. researchgate.net The pyrazole N-H group can participate in hydrogen bonding, which can influence the formation of supramolecular structures or be used to create binding pockets for anions. researchgate.net Furthermore, deprotonation of the pyrazole ring creates an anionic ligand, which can significantly modulate the electronic properties of the coordinated metal center. researchgate.net This feature allows for the design of switchable systems where the properties of the material can be altered by changing the pH. researchgate.net

The versatility of the pyridinyl-pyrazole framework allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with tunable properties for applications in catalysis, sensing, and gas storage. nih.gov

Applications in Advanced Materials and Chemical Technologies

Utilization as Building Blocks in Complex Molecule Synthesis

The aminopyrazole moiety is a versatile precursor for the synthesis of a wide array of fused heterocyclic systems due to the presence of multiple reaction sites. researchgate.net The 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, in particular, serves as a crucial starting material for constructing more intricate molecular architectures with potential biological and material applications. nih.govscirp.org

The amino group at the C4 position and the adjacent pyrazole (B372694) nitrogen atom (N1) can readily participate in cyclocondensation reactions with various electrophiles to form fused pyrazole derivatives. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.com Similarly, multicomponent reactions involving aldehydes and active methylene (B1212753) compounds can afford complex heterocyclic scaffolds in a single step. researchgate.net

The pyridine (B92270) ring offers an additional site for functionalization. The nitrogen atom of the pyridine ring can be quaternized or coordinated to metal centers, while the aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions, further expanding the diversity of accessible molecules.

Recent research has highlighted the use of aminopyrazoles in synthesizing various fused pyrazoles like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d] nih.govCurrent time information in Bangalore, IN.mdpi.comtriazines, and pyrazolo[1,5-a] Current time information in Bangalore, IN.mdpi.comnih.govtriazines. nih.gov These synthetic strategies often involve the reaction of the aminopyrazole with diketones, enaminones, or other bifunctional reagents. nih.gov The resulting fused systems are of significant interest in medicinal chemistry and materials science. chim.itnih.gov

Pyridinyl-Aminopyrazoles in Catalysis and Organometallic Chemistry

The presence of multiple nitrogen donor atoms in pyridinyl-aminopyrazoles makes them excellent candidates for use as ligands in coordination chemistry and catalysis. nih.govnsf.gov The pyridine nitrogen and the pyrazole nitrogens can coordinate to a variety of metal ions, forming stable complexes with diverse geometries and electronic properties.

While specific studies on the direct use of this compound in homogeneous catalysis are not extensively documented, the broader class of aminopyridine and pyrazole-based ligands has shown significant promise. These ligands are employed in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nsf.govrsc.org The electronic and steric properties of the ligand can be fine-tuned by introducing substituents on either the pyridine or pyrazole ring, thereby influencing the activity and selectivity of the metal catalyst. nsf.gov

The design of ligands is a critical aspect of developing novel metal complexes with desired properties for applications in catalysis, materials science, and medicine. researchgate.net Pyridinyl-aminopyrazoles offer a versatile platform for ligand design due to their tunable electronic and steric characteristics. nih.gov The coordination of metal ions can occur through the pyridine nitrogen and one or both of the pyrazole nitrogens, leading to the formation of mono- or polynuclear complexes. nih.gov The resulting metal complexes can exhibit interesting magnetic, electronic, and photophysical properties. nih.gov The amino group can also be further functionalized to introduce additional donor atoms or to attach the ligand to a solid support.

Research on Pyridinyl-Aminopyrazolyl-Based Chemosensors

Chemosensors are molecules designed to detect the presence of specific chemical species, such as metal ions or anions, through a measurable signal, often a change in color or fluorescence. nih.govmdpi.com Pyrazole and pyridine moieties are frequently incorporated into chemosensor design due to their excellent coordinating abilities. nih.gov

Derivatives of pyridinyl-aminopyrazole can act as effective chemosensors for various metal ions. nih.gov The binding of a metal ion to the nitrogen atoms of the pyridine and pyrazole rings can perturb the electronic structure of the molecule, leading to a change in its absorption or emission properties. nih.govmdpi.com For example, a pyridine-pyrazole based chemosensor has been reported for the selective detection of Al³⁺ ions. nih.gov The formation of a complex between the sensor and the metal ion can lead to an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov The selectivity of these sensors can be tuned by modifying the structure of the ligand to favor binding with a particular metal ion. semanticscholar.org

Table 1: Examples of Pyrazole-Based Chemosensors and their Target Analytes

| Chemosensor Type | Target Analyte(s) | Detection Method | Reference |

| Pyridine-Pyrazole Derivative | Al³⁺ | Fluorescence | nih.gov |

| Pyrazole-Pyridine Hybrids | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence (Turn-off) | mdpi.com |

| Pyridine-dicarbohydrazide | Cu²⁺, AMP²⁻, F⁻, AcO⁻ | Colorimetric | rsc.org |

This table provides a selection of examples and is not exhaustive.

Exploration of Pyridinyl-Aminopyrazoles in Photophysical Materials Research

Materials with interesting photophysical properties, such as fluorescence and phosphorescence, are in high demand for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors. researchgate.netrsc.org The extended π-conjugated system of pyridinyl-aminopyrazoles makes them promising candidates for the development of such materials.

The absorption and emission properties of these compounds can be tuned by modifying their molecular structure. mdpi.comresearchgate.net For instance, extending the conjugation length or introducing electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission maxima. The fluorescence quantum yields of pyrazole derivatives can be high, making them suitable for use as emitters in OLEDs. researchgate.net Furthermore, the incorporation of heavy atoms could promote intersystem crossing and lead to phosphorescent materials.

Theoretical Design of Nitrogen-Rich Materials Incorporating Pyrazol-4-amine Units

Computational chemistry plays a crucial role in the design of new materials by predicting their properties before their synthesis. researchgate.net Density Functional Theory (DFT) is a powerful tool used to study the electronic structure, stability, and energetic properties of molecules. researchgate.netdntb.gov.ua

Nitrogen-rich compounds are of great interest for their potential as high-energy density materials (HEDMs). nih.govmdpi.com The high nitrogen content contributes to a large positive heat of formation, which is a key characteristic of energetic materials. mdpi.com Theoretical studies on pyrazole-based nitrogen-rich compounds focus on calculating properties such as density, heat of formation, detonation velocity, and detonation pressure to assess their potential as HEDMs. researchgate.netresearchgate.net

The incorporation of the pyrazol-4-amine unit into larger nitrogen-rich frameworks is a strategy to enhance the energetic performance and stability of these materials. nih.govresearchgate.net Computational studies can guide the synthetic efforts by identifying the most promising molecular structures with a good balance of energetic performance and sensitivity. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Pyridinyl-Aminopyrazoles

The development of new and sustainable methods for synthesizing pyridinyl-aminopyrazoles is a critical area of ongoing research. Traditional methods often involve multiple steps and may utilize environmentally taxing reagents. researchgate.net Modern synthetic chemistry is increasingly focused on principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of less hazardous substances.

Future research will likely prioritize the development of one-pot syntheses and multi-component reactions. nih.gov These approaches offer significant advantages by combining several reaction steps into a single procedure, thereby saving time, resources, and reducing the generation of intermediate waste. For instance, a one-pot method could involve the in-situ generation of a key intermediate that then reacts further to form the final pyridinyl-aminopyrazole product.

| Synthetic Strategy | Key Advantages | Potential Research Focus |

| One-Pot Syntheses | Reduced reaction time, lower solvent consumption, minimized waste. | Design of novel multi-component reactions specifically tailored for the pyridinyl-aminopyrazole scaffold. |

| Catalytic Methods | Increased reaction efficiency, potential for asymmetric synthesis, use of greener catalysts. | Exploration of earth-abundant metal catalysts (e.g., copper, iron) and investigation of novel catalytic cycles. |

| C-H Activation | Direct functionalization, atom economy, reduced number of synthetic steps. | Development of selective C-H activation protocols for the pyridine (B92270) and pyrazole (B372694) rings. |

| Sustainable Solvents | Reduced environmental impact, improved safety profile. | Investigation of water, ionic liquids, and deep eutectic solvents as reaction media. |

Advanced Mechanistic Investigations for Complex Transformations of the Compound

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For a molecule like 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, which possesses multiple reactive sites, mechanistic studies are particularly crucial.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information about the formation of intermediates and transition states during a reaction. nih.govpleiades.online This data is invaluable for elucidating complex reaction pathways. For example, understanding the tautomeric equilibria of the pyrazole ring and the nucleophilicity of the different nitrogen atoms is essential for predicting and controlling the outcomes of reactions.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for mechanistic investigations. conicet.gov.ar DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This theoretical insight, when combined with experimental data, provides a comprehensive picture of the reaction mechanism. Future research will likely see an increased synergy between experimental and computational approaches to unravel the intricacies of reactions involving pyridinyl-aminopyrazoles.

Integration of Machine Learning and Artificial Intelligence in Pyridinyl-Aminopyrazole Research

In the context of drug discovery, ML models can be trained on large datasets of chemical compounds and their biological activities to predict the potential therapeutic properties of new pyridinyl-aminopyrazole derivatives. nih.govmdpi.com This can significantly accelerate the identification of lead compounds for further development. Furthermore, AI can be used to predict various physicochemical properties, such as solubility and toxicity, which are critical for the development of new materials and pharmaceuticals. mdpi.com The integration of AI and ML is expected to streamline the research and development process, making it more efficient and cost-effective. premierscience.com

| AI/ML Application | Potential Impact on Research |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. |

| Property Prediction | Rapid screening of virtual libraries for desired biological and physicochemical properties. |

| Reaction Optimization | Identification of optimal reaction conditions (e.g., temperature, catalyst, solvent) for higher yields and purity. |

| Data Analysis | Extraction of meaningful patterns and insights from large and complex datasets. |

Exploration of Self-Assembly and Supramolecular Chemistry Involving Pyridinyl-Aminopyrazoles

The structure of this compound, with its multiple hydrogen bond donors and acceptors and aromatic rings capable of π-π stacking, makes it an excellent candidate for applications in supramolecular chemistry. nih.govconicet.gov.arresearchgate.net Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. grc.orgrsc.org

The self-assembly of pyridinyl-aminopyrazole derivatives can lead to the formation of a wide range of supramolecular structures, such as gels, liquid crystals, and nanoparticles. nih.govrsc.org These materials can have applications in areas such as drug delivery, sensing, and catalysis. For example, the formation of a supramolecular gel could be used to create a controlled-release formulation for a therapeutic agent.

Furthermore, the ability of the pyridine and pyrazole moieties to coordinate with metal ions opens up the field of coordination-driven self-assembly. conicet.gov.arresearchgate.net By combining this compound with appropriate metal centers, it is possible to construct complex and functional metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials have potential applications in gas storage, separation, and catalysis.

Design of Highly Functionalized Pyrazol-4-amine Scaffolds with Tunable Chemical Properties

The pyrazol-4-amine scaffold is a versatile platform for the development of new molecules with tailored properties. By strategically introducing different functional groups onto the pyrazole and pyridine rings of this compound, it is possible to fine-tune its electronic, steric, and photophysical properties. nih.gov

For example, the introduction of electron-withdrawing or electron-donating groups can alter the acidity of the N-H protons and the basicity of the nitrogen atoms, which in turn can influence the molecule's reactivity and its ability to participate in hydrogen bonding. Similarly, the attachment of bulky substituents can be used to control the conformation of the molecule and to create specific binding pockets.

The synthesis of libraries of highly functionalized pyrazol-4-amine derivatives, coupled with high-throughput screening, will be a powerful strategy for discovering new compounds with desired properties. nih.gov This approach is particularly relevant in the field of medicinal chemistry, where the goal is to develop molecules that can selectively interact with biological targets. The ability to systematically modify the structure of the pyrazol-4-amine scaffold provides a clear path towards the rational design of new and improved functional molecules.

Q & A

Q. What are the common synthetic routes for 3-(Pyridin-4-yl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or hydrogenation steps. For example, 3-methyl derivatives can be synthesized via nitro group reduction using 10% Pd/C under hydrogen pressure (40 psi, 3 hours), yielding ~74% after purification . To optimize yields:

- Use degassed ethanol/ethyl acetate mixtures to minimize side reactions.

- Control reaction temperature (e.g., 35°C for copper-mediated coupling) to balance reactivity and decomposition .

- Employ cesium carbonate as a base in DMSO for efficient heterocycle formation .

Post-synthesis, chromatographic purification (e.g., ethyl acetate/hexane gradients) is critical for isolating pure products .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR shifts to confirm substitution patterns. For example, pyridinyl protons appear as doublets (δ 8.67–8.59 ppm), while pyrazole NH groups show broad singlets (δ 3.24–3.45 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H] at m/z 215) .

- Melting Point Analysis: Sharp melting ranges (e.g., 136–138°C) indicate purity .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in biological activity data of pyrazole derivatives?

Methodological Answer:

- Regioisomerism Analysis: Switching substituent positions (e.g., 3-(4-fluorophenyl) vs. 4-(4-fluorophenyl)) can drastically alter kinase inhibition profiles. For example, regioisomer 6a lost p38α activity but gained nanomolar potency against Src and B-Raf kinases .

- Assay Redundancy: Perform multiple inhibition assays (e.g., colorimetric diphenolase and kinase IC tests) with triplicate measurements to validate reproducibility .

- Structural Dynamics: Use X-ray crystallography (e.g., SHELXL refinement) to correlate steric effects with activity changes .

Q. How can crystallographic tools like SHELX and SIR97 determine pyrazole derivative structures effectively?

Methodological Answer:

- SHELX Suite: Ideal for small-molecule refinement. SHELXL handles high-resolution data and twinning, while SHELXD/SHELXE enable experimental phasing in pipelines .

- SIR97: Combines direct methods (SIR92) and Fourier refinement (CAOS) for automated solutions. Use for rapid preliminary models, but validate with SHELX for accuracy .

- Key Parameters: Monitor R factors (<0.07) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What statistical methods analyze dose-response data in enzyme inhibition studies?

Methodological Answer:

- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC values .

- Error Propagation: Report mean ± SEM from triplicate experiments to quantify variability .

- ANOVA Testing: Compare inhibition across derivatives (e.g., 4a-o in pyrimidine-linked pyrazoles) to identify structure-activity trends .

Q. How does regioisomerism influence biological activity, and how can this be systematically evaluated?

Methodological Answer:

- Synthetic Control: Prepare regioisomers via selective substitution (e.g., morpholine-formaldehyde Mannich reactions or nitro group positioning ).

- Kinase Profiling: Screen against panels (e.g., Src, EGFR, VEGFR-2) using radiometric or fluorescence-based assays .

- Molecular Docking: Map steric clashes (e.g., 2,4,6-trichlorophenyl groups) to ATP-binding pockets using AutoDock or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.